molecular formula C15H18N2OS B2871636 N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide CAS No. 952966-90-4

N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide

Cat. No.: B2871636
CAS No.: 952966-90-4
M. Wt: 274.38
InChI Key: ACOMVZXOBIJRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide” is a compound that incorporates a thiophene species . Thiophene has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

The synthesis of thiophene 2-carboxamide derivatives involves the reaction of different nucleophiles and electrophiles . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Chemical Reactions Analysis

The reactivity of enaminones, which are precursors for the preparation of various organic compounds, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Antibacterial and Antifungal Activities

The chemical compound 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide, closely related to N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide, has shown significant antibacterial and antifungal activities. This study highlights the potential of thiophene carboxamide derivatives in developing new antimicrobial agents. The structure-activity relationship explored in this research provides insights into the design of thiophene-based compounds with enhanced biological activities (Vasu et al., 2003).

Allosteric Modulation of CB1 Receptor

Another study investigated the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements were identified for allosteric modulation, including chain length and amino substituents on the phenyl ring, which significantly impact the binding affinity and cooperativity. This research underscores the therapeutic potential of modifying the structural attributes of compounds like this compound for targeting CB1 receptors (Leepakshi Khurana et al., 2014).

Protein Sequence Analysis

4-NN-Dimethylaminoazobenzene 4'-isothiocyanate, a compound with structural similarities to this compound, was synthesized for peptide sequence analysis. This compound enhances the ease and sensitivity of determining peptide sequences, showcasing the utility of such chemicals in biochemical research and analytical methodologies (J. Chang et al., 1976).

Antitumor Activities

Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, with structural resemblance to this compound, have shown in vivo antitumor activity, particularly against solid tumors. This research indicates the potential of such derivatives in the development of new anticancer therapies, emphasizing the importance of specific substitutions for achieving therapeutic efficacy (W. Denny et al., 1987).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-17(2)13-7-5-12(6-8-13)9-10-16-15(18)14-4-3-11-19-14/h3-8,11H,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOMVZXOBIJRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.